molecular formula C8H13ClO B6192784 rac-2-chloro-1-[(1R,2R)-2-ethyl-1-methylcyclopropyl]ethan-1-one, trans CAS No. 2648901-60-2

rac-2-chloro-1-[(1R,2R)-2-ethyl-1-methylcyclopropyl]ethan-1-one, trans

Cat. No.: B6192784
CAS No.: 2648901-60-2
M. Wt: 160.6
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Description

rac-2-chloro-1-[(1R,2R)-2-ethyl-1-methylcyclopropyl]ethan-1-one, trans: is a synthetic organic compound characterized by its unique cyclopropyl structureIts molecular formula is C8H13ClO, and it has a molecular weight of 160.64 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-chloro-1-[(1R,2R)-2-ethyl-1-methylcyclopropyl]ethan-1-one, trans typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Ketone Formation: The final step involves the formation of the ketone group, which can be accomplished through oxidation reactions using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, rac-2-chloro-1-[(1R,2R)-2-ethyl-1-methylcyclopropyl]ethan-1-one, trans is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of rac-2-chloro-1-[(1R,2R)-2-ethyl-1-methylcyclopropyl]ethan-1-one, trans involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl ring can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The chlorine atom and ketone group also play crucial roles in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-[(1R,2R)-2-ethyl-1-methylcyclopropyl]ethan-1-one: A similar compound with a different stereochemistry.

    2-chloro-1-[(1S,2S)-2-ethyl-1-methylcyclopropyl]ethan-1-one: Another stereoisomer with distinct properties.

    2-chloro-1-[(1R,2S)-2-ethyl-1-methylcyclopropyl]ethan-1-one: A diastereomer with unique reactivity.

Uniqueness

rac-2-chloro-1-[(1R,2R)-2-ethyl-1-methylcyclopropyl]ethan-1-one, trans is unique due to its specific stereochemistry, which can significantly influence its chemical and biological properties. The trans configuration of the cyclopropyl ring imparts distinct steric and electronic effects, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2648901-60-2

Molecular Formula

C8H13ClO

Molecular Weight

160.6

Purity

95

Origin of Product

United States

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